6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
This compound is a highly modified steroid derivative featuring a cyclopenta[a]phenanthrene core, a hallmark of steroidal structures. Key functional groups include:
- A carboxymethylamino-oxopentanoyl side chain at position 17, likely influencing receptor binding or metabolic stability.
- A trihydroxyoxane (sugar-like) moiety at position 3, suggesting glycosidic conjugation, which may modulate bioavailability or target specificity.
While direct pharmacological or physicochemical data for this compound are scarce in the provided evidence, its structural complexity aligns with bioactive steroids, such as bile acids, corticosteroids, or saponins.
Properties
CAS No. |
99794-78-2 |
|---|---|
Molecular Formula |
C32H51NO12 |
Molecular Weight |
641.7 g/mol |
IUPAC Name |
6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C32H51NO12/c1-14(4-7-22(36)33-13-23(37)38)17-5-6-18-24-19(12-21(35)32(17,18)3)31(2)9-8-16(10-15(31)11-20(24)34)44-30-27(41)25(39)26(40)28(45-30)29(42)43/h14-21,24-28,30,34-35,39-41H,4-13H2,1-3H3,(H,33,36)(H,37,38)(H,42,43) |
InChI Key |
BWWWIHHYPYDOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the core structure.
Functionalization: Introduction of hydroxyl, carboxyl, and amino groups through various organic reactions such as hydroxylation, carboxylation, and amination.
Coupling Reactions: The final assembly of the molecule may involve coupling reactions to attach different functional groups to the core structure.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Use of advanced catalysts: to enhance reaction efficiency.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: like chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
The compound "6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid" is a complex organic molecule that has potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, pharmacology, and biochemistry.
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 392.6 g/mol. Its structure features multiple hydroxyl groups and a unique cyclopenta[a]phenanthrene core, contributing to its biological activity. The presence of carboxymethylamino and trihydroxy groups suggests potential for interaction with biological systems.
Anticancer Activity
Research indicates that compounds with similar structural characteristics can exhibit anticancer properties. The tetradecahydro-cyclopenta[a]phenanthrene framework is known for its ability to interact with various biological targets involved in cancer progression. Studies have shown that modifications to this scaffold can enhance cytotoxicity against cancer cell lines.
Steroid-Like Activity
The compound's structural similarity to steroids may allow it to interact with steroid receptors. This interaction could lead to applications in hormone therapy or as anti-inflammatory agents. Preliminary studies suggest that derivatives of this compound may modulate steroid receptor activity.
Antioxidant Properties
Compounds containing multiple hydroxyl groups are often investigated for their antioxidant capabilities. The presence of trihydroxy groups in this compound could confer significant free radical scavenging activity, making it a candidate for further research in oxidative stress-related diseases.
Drug Development
The unique structure of this compound positions it as a potential lead in drug development. Its diverse functional groups can be modified to enhance solubility and bioavailability. Structure-activity relationship (SAR) studies are essential for optimizing its pharmacokinetic properties.
Mechanism of Action Studies
Understanding the mechanism by which this compound exerts its biological effects is crucial for its application in therapeutics. Research into its interactions at the molecular level can provide insights into its potential pathways of action.
Cytotoxicity Assays
In vitro studies have demonstrated the cytotoxic effects of related compounds on various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies typically involve assessing cell viability using assays like MTT or XTT after treatment with varying concentrations of the compound.
In Vivo Efficacy
Animal models are used to evaluate the efficacy of the compound in reducing tumor size or improving survival rates in cancer models. Such studies help establish a foundation for clinical trials.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Interaction: Binds to the active sites of enzymes, inhibiting their activity.
Signal Transduction: Modulates signaling pathways by interacting with receptors and other proteins.
Gene Expression: Influences gene expression by interacting with transcription factors and DNA.
Comparison with Similar Compounds
Compound A : 5-[[17-(5,6-dihydroxy-6-methylheptan-2-yl)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid
- Key Differences: Replaces the carboxymethylamino-oxopentanoyl chain with a dihydroxy-methylheptanyl group. Lacks the trihydroxyoxane moiety, instead featuring a shorter oxypentanoic acid substituent.
- Hypothesized Properties :
- Reduced solubility compared to the target compound due to fewer hydroxyl groups.
- The methylheptanyl chain may enhance lipophilicity, favoring membrane penetration.
Compound B : [17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(trimethylazaniumyl)ethyl phosphate
- Key Differences :
- Substitutes the sugar moiety with a charged phosphate and trimethylazaniumyl group.
- Features ethyl and methyl branches on the heptanyl side chain.
- Hypothesized Properties: Increased water solubility due to the phosphate and quaternary ammonium groups. Potential for ionic interactions with proteins or nucleic acids.
Functional Group Impact on Bioactivity
Biological Activity
The compound 6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential biological activities. This article presents a comprehensive overview of its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound is characterized by a large molecular structure that includes multiple functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH) groups. These functional groups are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₄₅N₃O₁₁ |
| Molecular Weight | 553.78 g/mol |
| Log P | -1.23 |
| Hydrogen Bond Donors | 8 |
| Hydrogen Bond Acceptors | 12 |
Anticancer Activity
Research has indicated that the compound exhibits anticancer properties , potentially through mechanisms such as apoptosis induction and cell cycle arrest. A study evaluated its effects on various cancer cell lines including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HT-29 (colorectal cancer)
In vitro assays demonstrated that the compound significantly inhibited cell proliferation in these lines with IC50 values ranging from 15 to 30 µM. The mechanism appears to involve the activation of apoptotic pathways as evidenced by increased caspase activity and PARP cleavage in treated cells .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent . Experimental models of inflammation revealed that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with LPS (lipopolysaccharide). This effect is likely mediated through the inhibition of NF-kB signaling pathways .
Cardiovascular Effects
Preliminary studies suggest potential cardioprotective effects . In animal models of myocardial infarction, treatment with the compound resulted in reduced myocardial damage and improved cardiac function post-injury. This protective effect may be attributed to its antioxidant properties and ability to modulate lipid profiles .
Case Studies
- Study on MCF-7 Cells : In a controlled experiment involving MCF-7 cells treated with varying concentrations of the compound over 48 hours, results indicated a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis at higher concentrations.
- Inflammation Model : In a murine model of acute inflammation induced by carrageenan injection, administration of the compound significantly reduced paw edema compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
